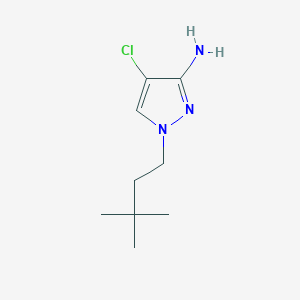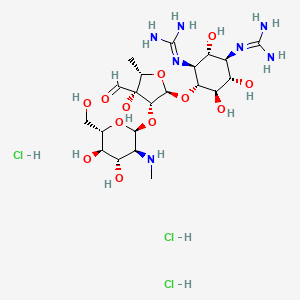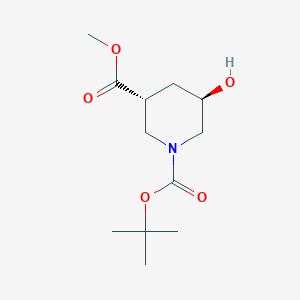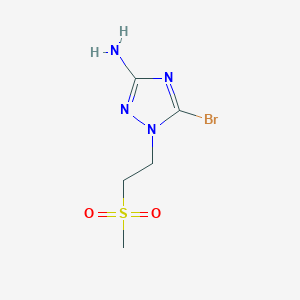![molecular formula C9H14O2S B13065796 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13065796.png)
2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. The compound has a molecular formula of C9H14O2S and a molecular weight of 186.27 g/mol . The spirocyclic framework, which consists of two fused rings sharing a single carbon atom, imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)spiro[3One common method involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which are then converted to spiro[3.3]heptane derivatives . The reaction conditions often include the use of trifluoromethanesulfonic anhydride (CF3SO2)2O and collidine as catalysts, followed by hydrolysis to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Various nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Spirocyclic derivatives with different substituents
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic core provides a rigid framework that can enhance binding affinity and selectivity towards biological targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: A spirocyclic dicarboxylate with similar steric properties but different functional groups.
Spiro[3.3]heptane-2-carboxylic acid: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
Uniqueness
2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. The combination of the spirocyclic core and the functional groups makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H14O2S |
|---|---|
Peso molecular |
186.27 g/mol |
Nombre IUPAC |
2-methylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O2S/c1-12-9(7(10)11)5-8(6-9)3-2-4-8/h2-6H2,1H3,(H,10,11) |
Clave InChI |
RBWGHWZGLQTRJR-UHFFFAOYSA-N |
SMILES canónico |
CSC1(CC2(C1)CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13065734.png)


![N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine](/img/structure/B13065765.png)


![5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13065781.png)



![1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13065805.png)


